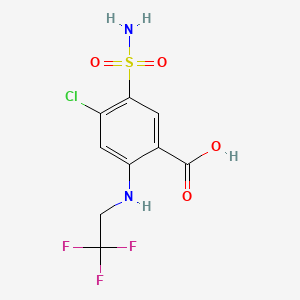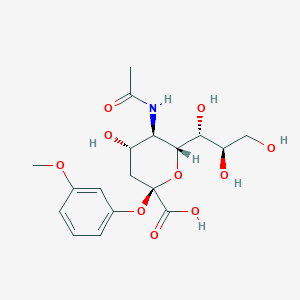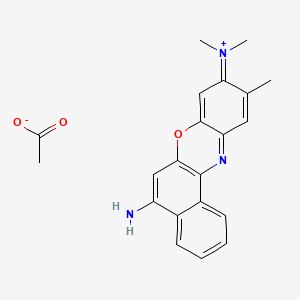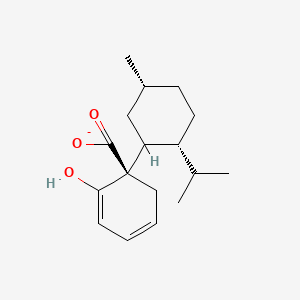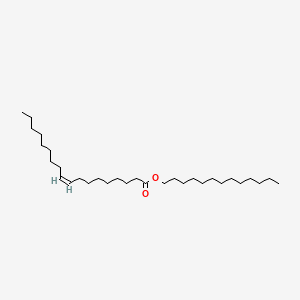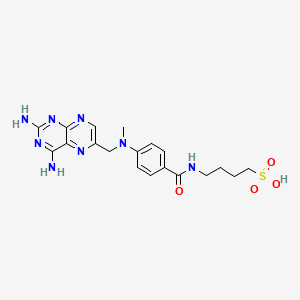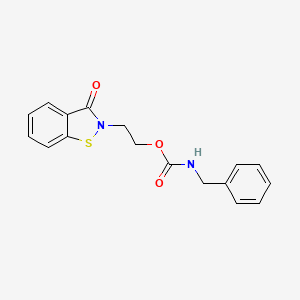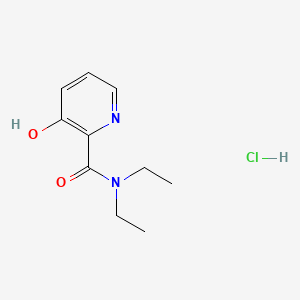
N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid ist eine chemische Verbindung mit der Summenformel C10H15ClN2O2. Es ist bekannt für seine einzigartige Struktur, die einen Pyridinring umfasst, der mit Diethylgruppen und einer Hydroxylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid beinhaltet typischerweise die Reaktion von 3-Hydroxypyridin-2-carbonsäure mit Diethylamin in Gegenwart eines Dehydratisierungsmittels. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die resultierende Verbindung wird dann mit Salzsäure behandelt, um das Monohydrochloridsalz zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.
Substitution: Die Diethylgruppen können unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Alkylierungsmittel für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen Alkyl- oder Arylgruppen führen .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei verschiedenen Erkrankungen untersucht.
Industrie: Wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-hydroxypyridine-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid ähnlich sind, gehören:
- N,N-Diethyl-2-hydroxypyridin-3-carbonsäureamid
- N,N-Diethyl-4-hydroxypyridin-2-carbonsäureamid
- N,N-Diethyl-3-hydroxy-4-pyridincarboxamid .
Einzigartigkeit
Was N,N-Diethyl-3-hydroxypyridin-2-carbonsäureamid-Monohydrochlorid von ähnlichen Verbindungen unterscheidet, ist sein spezifisches Substitutionsschema am Pyridinring, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
85567-46-0 |
|---|---|
Molekularformel |
C10H15ClN2O2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
N,N-diethyl-3-hydroxypyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)10(14)9-8(13)6-5-7-11-9;/h5-7,13H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
NFPZMHCCSGBKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



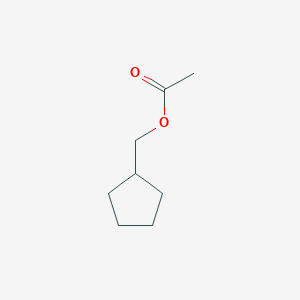

![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
